ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate
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Overview
Description
Ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate is a heterocyclic compound with a unique structure that includes an oxazine ringIts molecular formula is C10H15NO4, and it has a molecular weight of 213.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an amine and formaldehyde, followed by cyclization to form the oxazine ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and the use of high-purity reagents. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ethyl 6-carboxy-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate.
Reduction: Ethyl 6-hydroxymethyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate.
Substitution: Various substituted oxazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can participate in various biochemical reactions, while the oxazine ring can interact with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate can be compared with other oxazine derivatives such as:
Ethyl 6-formyl-3,3-dimethyl-2,3-dihydro-4H-1,4-oxazine-4-carboxylate: Similar structure but different ring saturation.
Ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-1,4-oxazine-4-carboxylate: Different substituents on the oxazine ring.
Properties
CAS No. |
2377034-08-5 |
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Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.2 |
Purity |
95 |
Origin of Product |
United States |
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